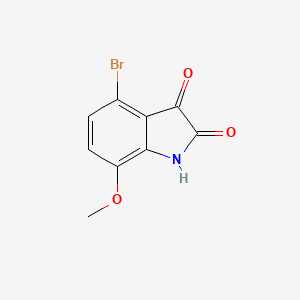
4-Bromo-7-methoxyindoline-2,3-dione
Descripción general
Descripción
4-Bromo-7-methoxyindoline-2,3-dione (4-Br-7-MOI-2,3-dione) is an organic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. It is an indoline derivative that has been synthesized from 4-bromo-7-methoxyindoline (4-Br-7-MOI) and is known to possess anti-inflammatory and anti-cancer properties. In addition, 4-Br-7-MOI-2,3-dione has been studied for its potential use as a new drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Studies like the one conducted by Abdellaoui et al. (2019) focus on the crystal structure and Hirshfeld surface analysis of related bromoindoline dione compounds. These investigations provide valuable insights into the intermolecular interactions and stability of such compounds, which are crucial for understanding their reactivity and potential applications in material science and molecular engineering (Abdellaoui et al., 2019).
Organic Synthesis
Research by White et al. (2015) explores the transformation of bromoepoxides derived from dihydrocatechols into various isomers and ethers, showcasing the versatility of bromoindoline dione derivatives in synthetic organic chemistry. Such transformations are fundamental in the development of new synthetic methodologies and the synthesis of complex organic molecules (White et al., 2015).
Marine Natural Products
The study of marine natural products, such as the work by Ma et al. (2007), often involves the isolation and characterization of brominated compounds, including bromoindoline diones. These compounds are of interest due to their unique structures and potential biological activities, which could lead to the development of new pharmaceuticals or agrochemicals (Ma et al., 2007).
Medicinal Chemistry
In medicinal chemistry, compounds like 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been studied for their biological activities, such as the inhibition of HIV-1 integrase and reverse transcriptase ribonuclease H, as reported by Billamboz et al. (2011). Such studies highlight the potential therapeutic applications of bromoindoline dione derivatives in the treatment of infectious diseases (Billamboz et al., 2011).
Propiedades
IUPAC Name |
4-bromo-7-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXITZBWUCNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501548 | |
| Record name | 4-Bromo-7-methoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methoxyindoline-2,3-dione | |
CAS RN |
67303-38-2 | |
| Record name | 4-Bromo-7-methoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




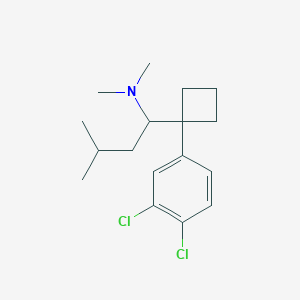
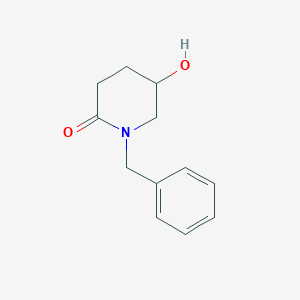
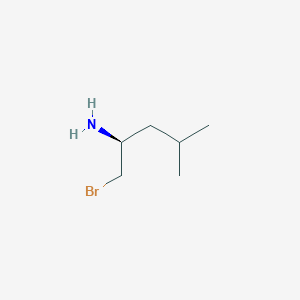
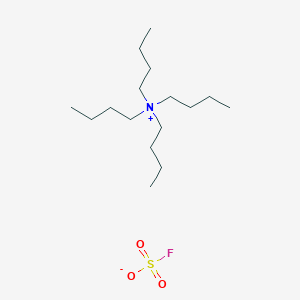
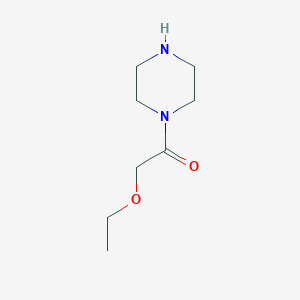
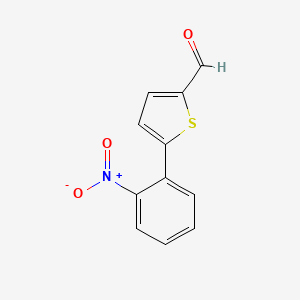
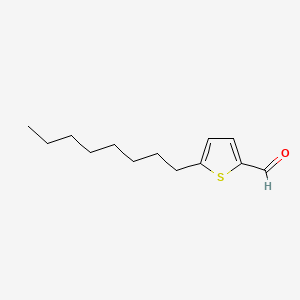
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B1610514.png)
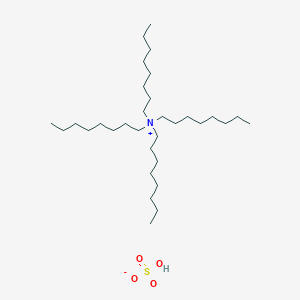
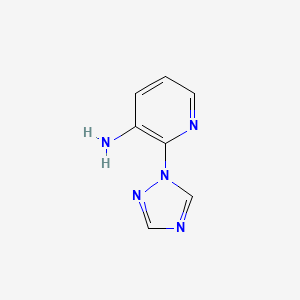
![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)
![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)
